

Alkbh1-IN-1: A Trailblazer in Selective ALKBH1 Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alkbh1-IN-1*

Cat. No.: *B15136117*

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A Comparative Analysis of the First Potent and Selective ALKBH1 Inhibitor

In the expanding landscape of epigenetic research, the discovery of potent and selective chemical probes is paramount to unraveling the complex functions of enzymes that regulate gene expression. AlkB homolog 1 (ALKBH1) has emerged as a critical N6-methyladenine (6mA) DNA demethylase, playing a pivotal role in various cellular processes and signaling pathways. The development of specific inhibitors for ALKBH1 has been a significant challenge, hindering a deeper understanding of its biological functions. However, the recent identification of **Alkbh1-IN-1** (also known as compound 13h) marks a significant breakthrough as the first potent and selective small molecule inhibitor of ALKBH1.^{[1][2][3]} This guide provides a comprehensive comparison of **Alkbh1-IN-1** with other available information on ALKBH1 modulation, presenting supporting experimental data and detailed methodologies for the scientific community.

Performance Comparison

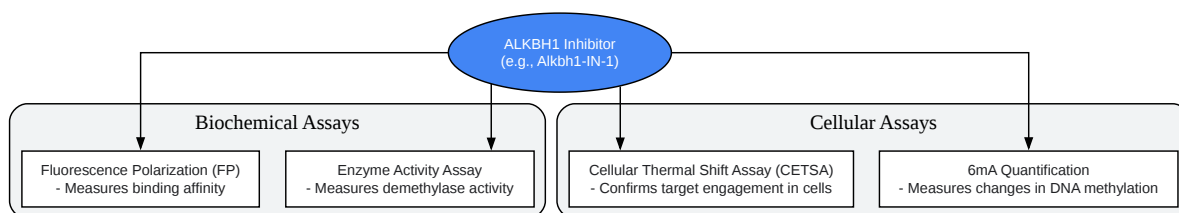
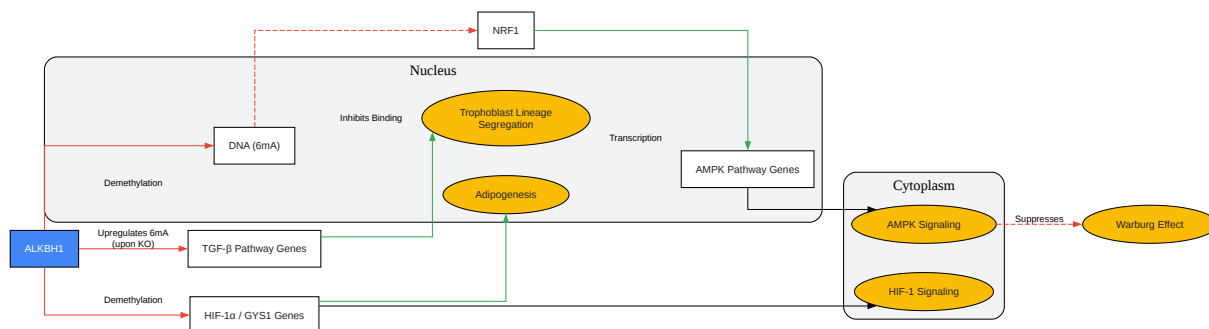
Alkbh1-IN-1 stands out for its remarkable potency and selectivity for ALKBH1. The following tables summarize the available quantitative data for **Alkbh1-IN-1** and its derivative, compound 16. Due to the novelty of potent and selective ALKBH1 inhibitors, extensive public data on other comparable compounds is limited. One other inhibitor, ALKBH1-IN-3, has been described as a potent inhibitor that increases 6mA abundance and affects the AMP-activated protein kinase (AMPK) signaling pathway in gastric cancer cells, but specific inhibitory concentrations are not readily available in the public domain.^[4]

Compound	Assay Type	IC50 (μM)	Kd (μM)	Reference
Alkbh1-IN-1 (13h)	Fluorescence Polarization (FP)	0.026 ± 0.013	0.112 ± 0.017 (ITC)	[1][2][3]
Enzyme Activity Assay	1.39 ± 0.13	[1][2][3]		
Compound 16 (derivative)	Not specified	Not specified	Not specified	[1][2]

Table 1: In Vitro Inhibitory Activity of ALKBH1 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Kd (dissociation constant) from Isothermal Titration Calorimetry (ITC) indicates the binding affinity of the inhibitor to the target protein.

Signaling Pathways and Experimental Workflows

To understand the context in which **Alkbh1-IN-1** operates, it is crucial to visualize the signaling pathways influenced by ALKBH1 and the experimental workflows used to characterize its inhibitors.



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